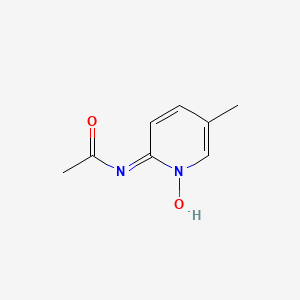

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide

CAS No.: 65478-62-8

Cat. No.: VC3772722

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65478-62-8 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | N-(1-hydroxy-5-methylpyridin-2-ylidene)acetamide |

| Standard InChI | InChI=1S/C8H10N2O2/c1-6-3-4-8(9-7(2)11)10(12)5-6/h3-5,12H,1-2H3 |

| Standard InChI Key | AHNBLXDTBWDKDV-UHFFFAOYSA-N |

| SMILES | CC1=CN(C(=NC(=O)C)C=C1)O |

| Canonical SMILES | CC1=CN(C(=NC(=O)C)C=C1)O |

Introduction

Chemical Identification and Properties

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide represents a specific class of organic compounds containing both a modified pyridine ring system and an acetamide functional group. The compound is officially registered with the Chemical Abstracts Service (CAS) under the registry number 65478-62-8, providing a unique identifier for this specific chemical entity.

Basic Chemical Properties

The fundamental chemical properties of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 65478-62-8 |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | N-(1-hydroxy-5-methylpyridin-2-ylidene)acetamide |

| PubChem Compound ID | 295925 |

These fundamental properties establish the basic identity of the compound and provide the necessary information for researchers to accurately identify and work with this substance.

Structural Identifiers

For computational chemistry and database searching purposes, several standardized identifiers exist for this compound. These structural identifiers allow for precise representation of the compound's molecular structure across different chemical databases and computational platforms:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C8H10N2O2/c1-6-3-4-8(9-7(2)11)10(12)5-6/h3-5,12H,1-2H3 |

| Standard InChIKey | AHNBLXDTBWDKDV-UHFFFAOYSA-N |

| SMILES | CC1=CN(C(=NC(=O)C)C=C1)O |

| Canonical SMILES | CC1=CN(C(=NC(=O)C)C=C1)O |

These structural identifiers provide a standardized way to represent the chemical structure, facilitating database searches and computational analyses of the compound.

Molecular Structure and Characteristics

The molecular structure of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide features several distinct functional groups that contribute to its chemical behavior and potential biological activity.

Key Structural Features

The compound contains a pyridine ring with modifications that distinguish it from simple pyridine derivatives. Specifically, the compound includes:

-

A pyridine ring as the core structure

-

A methyl group at the 5-position of the pyridine ring

-

A hydroxyl group attached to the nitrogen at position 1 of the pyridine ring

-

An acetamide group connected to the 2-position of the pyridine ring through a ylidene bond

This particular arrangement of functional groups creates a unique electronic distribution within the molecule, potentially affecting its reactivity and binding capabilities in biological systems.

Structural Significance

The presence of a hydroxylated pyridine nitrogen (N-hydroxypyridine) gives this compound distinct chemical properties compared to standard pyridines. The N-hydroxyl group can participate in hydrogen bonding interactions, potentially serving as both a hydrogen bond donor and acceptor in various chemical and biological interactions. Additionally, the acetamide group attached via a ylidene linkage creates a resonance system that may influence the compound's electronic properties and reactivity patterns.

Applications in Research

N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide is primarily utilized in chemical and biological research settings, with specific applications shaped by its unique structural properties.

Comparative Analysis with Related Compounds

Understanding N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide in the context of related compounds helps elucidate its unique properties and potential applications.

Structural Relatives

Several structurally related compounds share partial similarity with N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide:

-

N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9): Similar core structure but lacking the N-hydroxyl group, this compound has the molecular formula C8H10N2O

-

N-Hydroxy-1-(1-Methylpyridin-2(1h)-Ylidene)methanamine: Contains the N-hydroxyl group but with a different substituent pattern

These structural relatives provide context for understanding the specific chemical behavior and potential applications of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide.

Analytical Methods for Identification

For researchers working with N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide, several analytical techniques can be employed for proper identification and characterization.

Spectroscopic Analysis

Standard spectroscopic methods typically used for structural confirmation of compounds like N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence and positions of hydrogen and carbon atoms

-

Infrared (IR) Spectroscopy: To identify functional groups such as the acetamide carbonyl and N-hydroxyl groups

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern characteristic of the compound's structure

Chromatographic Identification

For purity assessment and identification in mixtures, chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) would be appropriate for N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide analysis.

Future Research Perspectives

The unique structure of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)acetamide suggests several promising avenues for future research investigation.

Collaborative Research Opportunities

The specialized nature of this compound suggests opportunities for interdisciplinary research collaborations between:

-

Synthetic organic chemists focusing on novel pyridine derivatives

-

Computational chemists modeling structure-property relationships

-

Medicinal chemists exploring potential biological applications of related structures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume